molecular formula C26H39N3O B15012324 N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide

N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide

Cat. No.: B15012324
M. Wt: 409.6 g/mol
InChI Key: JGORWRWOQYTHJH-UHFFFAOYSA-N
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Description

N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide is a complex organic compound that belongs to the class of cyclopentaquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Scientific Research Applications

N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentaquinoline derivatives, such as:

  • **1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(diethylamino)acetamide
  • **1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dipropylamino)acetamide
  • **1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dibutylamino)acetamide

Uniqueness

N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide is unique due to its specific dihexylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C26H39N3O

Molecular Weight

409.6 g/mol

IUPAC Name

2-(dihexylamino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide

InChI

InChI=1S/C26H39N3O/c1-3-5-7-11-18-29(19-12-8-6-4-2)20-25(30)28-26-21-14-9-10-16-23(21)27-24-17-13-15-22(24)26/h9-10,14,16H,3-8,11-13,15,17-20H2,1-2H3,(H,27,28,30)

InChI Key

JGORWRWOQYTHJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)CC(=O)NC1=C2CCCC2=NC3=CC=CC=C31

Origin of Product

United States

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